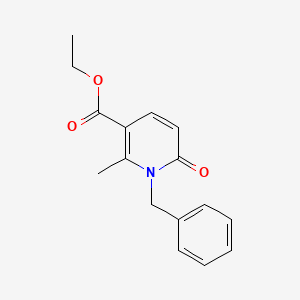
Ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and an ethyl ester functional group. Dihydropyridines are known for their wide range of applications in medicinal chemistry, particularly as calcium channel blockers.
Preparation Methods
The synthesis of Ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as sodium ethoxide and solvents like ethanol. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The benzyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Dihydropyridine derivatives are known for their role as calcium channel blockers, which are used in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial in various physiological processes. This modulation can lead to effects such as vasodilation and reduced blood pressure, making it useful in treating hypertension.
Comparison with Similar Compounds
Ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate can be compared with other dihydropyridine derivatives such as nifedipine and amlodipine. While all these compounds share a similar core structure, this compound is unique due to its specific substituents, which can influence its pharmacological properties and applications. Similar compounds include:
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Felodipine: Known for its high vascular selectivity and used in the treatment of high blood pressure.
Biological Activity
Ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a compound that belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative effects and potential therapeutic applications.
Chemical Structure:
- Formula: C16H17N O3
- CAS Number: 5348-50-5
- Molecular Weight: 273.31 g/mol
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of various pyridine derivatives, including this compound. The compound has shown potential in inhibiting cancer cell growth across different cell lines.
IC50 Values
The effectiveness of this compound can be quantified using the IC50 value, which indicates the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.058 |
| MDA-MB-231 | 0.075 |
| A549 | 0.069 |
| PC3 | 0.021 |
These values demonstrate that this compound exhibits significant antiproliferative activity, particularly against HeLa and PC3 cell lines .
The biological activity of this compound is attributed to its ability to interact with cellular components, leading to apoptosis or inhibition of cell proliferation. The presence of functional groups such as -OH and -C=O enhances its interaction with target proteins involved in cell signaling pathways.
Structure-Activity Relationship (SAR)
Studies indicate that modifications to the dihydropyridine structure can significantly alter biological activity. For instance:
- Hydroxyl groups (-OH) have been shown to improve antiproliferative activity by facilitating better interactions with cellular membranes.
- Substituents on the benzyl ring also play a crucial role; electron-withdrawing groups tend to enhance activity compared to electron-donating groups .
Case Studies
-
Antitumor Activity:
A study investigated the effects of various pyridine derivatives on tumor growth in xenograft models. This compound was among the compounds tested and showed a reduction in tumor size when administered orally . -
Antitubercular Potential:
The compound was screened alongside other derivatives for antitubercular activity against Mycobacterium tuberculosis. Preliminary results indicate that it may possess inhibitory effects, warranting further investigation into its mechanism and efficacy .
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
ethyl 1-benzyl-2-methyl-6-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C16H17NO3/c1-3-20-16(19)14-9-10-15(18)17(12(14)2)11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3 |
InChI Key |
MILXINHHRBZRBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C=C1)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















